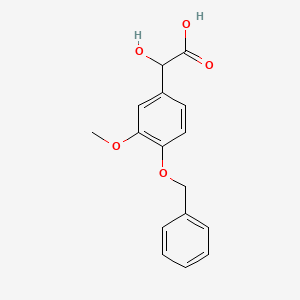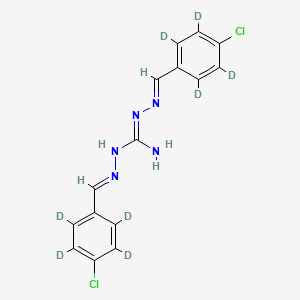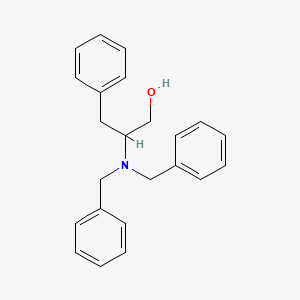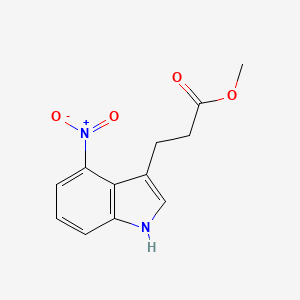
3-(2-Pyridyl)-1,2,5-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Pyridyl)-1,2,5-oxadiazole: is a heterocyclic compound that features a pyridine ring fused to an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyridyl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-pyridylhydrazine with carbonyl compounds under oxidative conditions. The reaction is often carried out in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, which facilitate the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions: 3-(2-Pyridyl)-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry: 3-(2-Pyridyl)-1,2,5-oxadiazole is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its use in developing new drugs for various diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used in the production of advanced materials. Its properties make it suitable for applications in electronics, coatings, and polymers.
作用机制
The mechanism of action of 3-(2-Pyridyl)-1,2,5-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, and participate in various biochemical pathways.
相似化合物的比较
- 3-(2-Pyridyl)-5-phenyl-1,2,5-oxadiazole
- 2-(2-Pyridyl)-1,3,4-oxadiazole
- 3-(2-Pyridyl)-1,2,4-oxadiazole
Comparison: 3-(2-Pyridyl)-1,2,5-oxadiazole is unique due to its specific ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For example, the position of the nitrogen atoms in the oxadiazole ring can influence the compound’s ability to interact with biological targets or participate in chemical reactions.
属性
分子式 |
C7H5N3O |
|---|---|
分子量 |
147.13 g/mol |
IUPAC 名称 |
3-pyridin-2-yl-1,2,5-oxadiazole |
InChI |
InChI=1S/C7H5N3O/c1-2-4-8-6(3-1)7-5-9-11-10-7/h1-5H |
InChI 键 |
HSQIGAUGBWBFIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NON=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[7-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B13707047.png)



![Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate](/img/structure/B13707068.png)
![2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B13707073.png)
![5-Fluoro-2-[4-(4-nitrophenyl)-1-piperazinyl]pyrimidine](/img/structure/B13707075.png)




![2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one](/img/structure/B13707110.png)

![[13-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate](/img/structure/B13707138.png)
